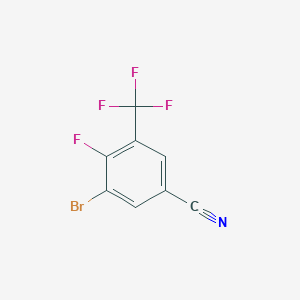

Benzonitrile,3-bromo-5-(trifluoromethyl)-

Description

Contextualization within Halogenated and Trifluoromethylated Aromatic Compounds

Benzonitrile (B105546), 3-bromo-5-(trifluoromethyl)- belongs to the important classes of halogenated and trifluoromethylated aromatic compounds. These families of molecules are fundamental in various fields, most notably in medicinal chemistry and materials science. mdpi.comnih.gov The introduction of halogens and trifluoromethyl (CF₃) groups into aromatic scaffolds dramatically alters their physical, chemical, and biological properties.

Halogens, such as the bromine atom in this compound, are known to influence a molecule's conformation and can participate in halogen bonding, a type of non-covalent interaction that is crucial in ligand-protein binding. mdpi.comnih.gov They are often incorporated to enhance the metabolic stability of a drug candidate or to serve as a reactive handle for further synthetic transformations. nih.govrutgers.edu

The trifluoromethyl group is one of the most significant fluorinated moieties in pharmaceuticals and advanced organic materials. mdpi.com Its strong electron-withdrawing nature, high metabolic stability, and lipophilicity make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.commdpi.com The CF₃ group can act as a bioisostere for other groups, like a chlorine atom, due to steric similarity. mdpi.com Aromatic compounds bearing trifluoromethyl groups are prevalent in pharmaceuticals, and significant research has been dedicated to developing efficient methods for their synthesis. mdpi.com

Significance of Nitrile, Bromine, and Trifluoromethyl Functionalities in Synthetic and Theoretical Chemistry

The synthetic utility of Benzonitrile, 3-bromo-5-(trifluoromethyl)- stems from the distinct reactivity of its three functional groups. The combination of these groups on a single aromatic ring provides a platform for diverse and sequential chemical modifications.

| Functional Group | Key Properties & Synthetic Significance |

| Nitrile (-C≡N) | • Highly polar group that can be transformed into other key functionalities. • Can be hydrolyzed to a carboxylic acid or an amide. • Can be reduced to a primary amine. • Serves as a precursor for the synthesis of various heterocyclic compounds, such as tetrazoles. numberanalytics.com |

| Bromine (-Br) | • A versatile leaving group for nucleophilic aromatic substitution. • A key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). acs.orgacs.org • Inductively withdraws electron density, deactivating the ring towards electrophilic substitution, but also acts as an ortho-, para-director due to resonance effects. rutgers.edu |

| Trifluoromethyl (-CF₃) | • Strongly electron-withdrawing, influencing the regioselectivity of reactions on the aromatic ring. • Increases the lipophilicity and metabolic stability of the molecule due to the strength of the C-F bond. mdpi.com • Generally stable and non-reactive under many common reaction conditions, allowing for transformations at other sites. mdpi.commdpi.com |

The interplay of these functionalities is also of theoretical interest. The electron-withdrawing properties of the nitrile and trifluoromethyl groups significantly influence the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The bromine atom's position meta to the other two groups further complicates the electronic landscape, making this molecule a subject for studying substituent effects in polysubstituted aromatic systems.

Overview of Current Research Trajectories and Academic Relevance

Benzonitrile, 3-bromo-5-(trifluoromethyl)- is primarily utilized in academic and industrial research as a versatile building block for the synthesis of more complex molecules. tslpharm.comambeed.com Its academic relevance lies in its potential to serve as a starting material for creating libraries of compounds for drug discovery and agrochemical development. tslpharm.comnumberanalytics.com

Current research trajectories involving molecules with this substitution pattern focus on leveraging the unique reactivity of each functional group:

Sequential Cross-Coupling and Functional Group Transformation: A common strategy involves first using the bromo substituent as a handle for a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. Subsequently, the nitrile group can be converted into an amine or carboxylic acid, providing a scaffold for further derivatization. This approach is fundamental in constructing novel pharmaceutical agents.

Synthesis of Heterocyclic Systems: The nitrile group is a valuable precursor for creating nitrogen-containing heterocycles. numberanalytics.com For example, it can undergo cycloaddition reactions. numberanalytics.com Research into rhodium-catalyzed transannulation reactions of nitriles to form substituted imidazoles highlights a potential pathway for this compound. acs.orgacs.org

Development of Bioactive Molecules: The trifluoromethyl and bromo substituents are often found in modern pharmaceuticals. The CF₃ group can enhance metabolic stability and binding affinity, while the halogen can participate in crucial halogen bonding interactions with biological targets. mdpi.commdpi.comnih.gov Therefore, this benzonitrile derivative is an attractive starting point for synthesizing new drug candidates targeting a wide range of diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF4N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKZCJYEEBKWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223016 | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379365-19-1 | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379365-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-bromo-4-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Benzonitrile, 3 Bromo 5 Trifluoromethyl

Precursor Compounds and Retrosynthetic Analysis

The synthesis of 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) can be approached through various retrosynthetic disconnections. A primary strategy involves the late-stage introduction of one of the three functional groups onto a pre-functionalized benzene (B151609) ring.

A logical retrosynthetic analysis suggests several key precursor compounds:

3-Amino-5-bromobenzotrifluoride: This precursor allows for the conversion of the amino group to a nitrile via a Sandmeyer reaction.

3-(Trifluoromethyl)benzonitrile: This compound can undergo electrophilic bromination to introduce the bromine atom at the desired position.

1-Bromo-3-(trifluoromethyl)benzene: This precursor can be subjected to cyanation to install the nitrile group.

3-Bromobenzonitrile (B1265711): Introduction of the trifluoromethyl group onto this scaffold represents another viable, though often challenging, route. chemicalbook.com

1,3-Dibromo-5-(trifluoromethyl)benzene: Selective functionalization of one bromine atom, for instance, through a metal-catalyzed cyanation, could yield the target molecule.

Diverse Synthetic Routes for the Preparation of Benzonitrile (B105546), 3-bromo-5-(trifluoromethyl)-

A variety of synthetic methods have been developed to prepare 3-bromo-5-(trifluoromethyl)benzonitrile, each with its own advantages and limitations.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene rings. masterorganicchemistry.com In the context of synthesizing 3-bromo-5-(trifluoromethyl)benzonitrile, electrophilic bromination is a key reaction. youtube.com

Starting from 3-(trifluoromethyl)benzonitrile, the trifluoromethyl and cyano groups are both deactivating and meta-directing. Therefore, direct bromination would be expected to yield the desired 3-bromo-5-(trifluoromethyl)benzonitrile. However, the deactivating nature of these groups can make the reaction sluggish, often requiring harsh conditions and a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.com The reaction proceeds through the generation of a highly electrophilic bromine species, which is then attacked by the electron-rich (relative to the electrophile) aromatic ring. lumenlearning.com

A common brominating agent for deactivated aromatic compounds is N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. organic-chemistry.org This method can provide good yields for the monobromination of deactivated aromatic systems. Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which has been used for the bromination of similar trifluoromethyl-substituted benzenes. google.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when a suitable leaving group is present on the aromatic ring and the ring is activated by electron-withdrawing groups. nih.govmdpi.com For instance, starting from a precursor like 3,5-dinitro-(trifluoromethyl)benzene, one of the nitro groups could potentially be displaced by a cyanide nucleophile. However, controlling the regioselectivity in such a reaction can be challenging.

A more plausible SNAr approach would involve a precursor with a fluorine atom as the leaving group, given that the trifluoromethyl and cyano groups would activate the ring towards nucleophilic attack. For example, the reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752) with a bromide source under appropriate conditions could theoretically yield the target compound, although this is a less common synthetic route. Research has shown the feasibility of SNAr reactions on similar fluorinated compounds. beilstein-journals.orgnih.govresearchgate.net

Functional Group Interconversions on Substituted Benzenes

Functional group interconversion is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. organic-chemistry.org A prominent example in the synthesis of 3-bromo-5-(trifluoromethyl)benzonitrile is the Sandmeyer reaction. This reaction allows for the conversion of an aryl amine to a nitrile.

Starting from 3-amino-5-bromobenzotrifluoride (also known as 3-bromo-5-(trifluoromethyl)aniline), the amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.combldpharm.com Subsequent treatment with a copper(I) cyanide salt then yields the desired 3-bromo-5-(trifluoromethyl)benzonitrile. This method is often efficient and provides a reliable route to the target compound.

Another functional group interconversion could involve the conversion of a carboxylic acid to a nitrile, for example, through dehydration of the corresponding amide. Starting from 3-bromo-5-(trifluoromethyl)benzoic acid, conversion to the primary amide followed by dehydration would furnish the nitrile.

Palladium-Catalyzed and Other Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of 3-bromo-5-(trifluoromethyl)benzonitrile, a key application of this methodology is the cyanation of an aryl halide.

Starting from 1,3-dibromo-5-(trifluoromethyl)benzene, a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium cyanide can be employed. The challenge lies in achieving mono-cyanation selectively. Careful control of reaction conditions, including the choice of catalyst, ligand, and stoichiometry of the cyanide reagent, is crucial to minimize the formation of the dinitrile byproduct.

Alternatively, a Mizoroki-Heck cross-coupling reaction could be envisioned, although less direct. nih.gov For instance, coupling of 1-bromo-3-(trifluoromethyl)benzene with a suitable vinyl cyanide equivalent, followed by further chemical modification, could lead to the target molecule. Rhodium-catalyzed reactions have also been explored for the functionalization of similar heterocyclic systems. acs.orgacs.org

Specialized Fluorination and Bromination Techniques

The introduction of the trifluoromethyl group often requires specialized reagents and techniques due to the challenges associated with C-CF₃ bond formation. nih.govwikipedia.org While direct trifluoromethylation of 3-bromobenzonitrile is a possibility, it is generally a difficult transformation. Modern methods for trifluoromethylation include the use of Ruppert's reagent (TMSCF₃), Umemoto's reagents (electrophilic trifluoromethylating agents), and various copper- or palladium-catalyzed protocols. wikipedia.orgillinois.edu These reactions often proceed via radical, nucleophilic, or electrophilic pathways. illinois.edu

Similarly, specialized bromination techniques can offer advantages in terms of selectivity and mildness. wku.edu The use of reagents like N-bromosuccinimide in combination with a catalyst or a specific solvent system can provide high regioselectivity for the bromination of activated or deactivated aromatic rings. organic-chemistry.orgnih.gov For instance, using N-bromosuccinimide in tetrabutylammonium (B224687) bromide has been shown to be effective for the regioselective bromination of certain activated aromatic compounds. organic-chemistry.org

Reaction Conditions Optimization and Mechanistic Considerations in Synthesis

The primary route for the synthesis of "Benzonitrile, 3-bromo-5-(trifluoromethyl)-" involves a multi-step process commencing from commercially available starting materials. A key intermediate in this pathway is "3-Amino-5-bromobenzotrifluoride". chemicalbook.comsigmaaldrich.com The synthesis of this intermediate and its subsequent conversion to the target benzonitrile are critically dependent on the optimization of reaction conditions.

A common approach to synthesize the precursor "1-bromo-3-nitro-5-trifluoromethyl-benzene" involves the bromination of "1-nitro-3-trifluoromethyl-benzene". chemicalbook.comgoogle.com This electrophilic aromatic substitution is typically carried out using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in the presence of a strong acid, such as concentrated sulfuric acid, in an inert solvent like dichloromethane (B109758). google.com The reaction temperature is a crucial parameter to control, often maintained between 25-40°C to ensure efficient reaction while minimizing side-product formation. google.com

The subsequent reduction of the nitro group in "1-bromo-3-nitro-5-trifluoromethyl-benzene" to an amino group to yield "3-Amino-5-bromobenzotrifluoride" is another critical step. This transformation can be achieved using various reducing agents, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst in ethanol (B145695) being an effective method. chemicalbook.com The reaction is typically conducted under an inert atmosphere at elevated temperatures (e.g., 75°C) for several hours to ensure complete conversion. chemicalbook.com

The final step in the synthesis of "Benzonitrile, 3-bromo-5-(trifluoromethyl)-" from "3-Amino-5-bromobenzotrifluoride" is the Sandmeyer reaction. wikipedia.orgnih.gov This well-established reaction provides a reliable method for converting an aryl diazonium salt, formed from the corresponding aniline (B41778), into a nitrile. The reaction is initiated by the diazotization of "3-Amino-5-bromobenzotrifluoride" with a nitrite source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide catalyst.

Mechanistically, the Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This highly reactive aryl radical then reacts with the cyanide nucleophile, and a subsequent re-oxidation of the copper species completes the catalytic cycle.

Yield and Selectivity Control in Synthetic Protocols

Controlling the yield and selectivity is paramount in any synthetic protocol to ensure the economic viability and purity of the final product. In the synthesis of "Benzonitrile, 3-bromo-5-(trifluoromethyl)-", several factors influence these outcomes.

During the bromination of "1-nitro-3-trifluoromethyl-benzene", the regioselectivity is directed by the existing substituents on the aromatic ring. The nitro and trifluoromethyl groups are both meta-directing deactivators. This directing effect ensures that the incoming bromine atom is predominantly guided to the position meta to both groups, leading to the desired "1-bromo-3-nitro-5-trifluoromethyl-benzene" isomer with high selectivity. The slow, portion-wise addition of the brominating agent can also help in controlling the reaction and preventing over-bromination. chemicalbook.com

In the reduction of the nitro compound, the choice of reducing agent and reaction conditions is critical to achieve a high yield of "3-Amino-5-bromobenzotrifluoride" without affecting the bromo or trifluoromethyl groups. Catalytic hydrogenation or the use of metal hydrides are common methods, with the conditions optimized to ensure complete reduction of the nitro group while preserving the other functionalities. chemicalbook.com

For the final Sandmeyer reaction, the yield of "Benzonitrile, 3-bromo-5-(trifluoromethyl)-" is highly dependent on the stability of the intermediate diazonium salt and the efficiency of the copper-catalyzed cyanation. Diazonium salts are often unstable at higher temperatures, necessitating that the diazotization and subsequent reaction with copper cyanide are carried out at low temperatures, typically between 0 and 5°C. The purity of the starting aniline and the reagents, as well as the careful control of stoichiometry, are also crucial for maximizing the yield and minimizing the formation of byproducts, such as phenols or biaryls. wikipedia.org

| Reaction Step | Key Optimization Parameters | Expected Outcome |

| Bromination of 1-nitro-3-trifluoromethyl-benzene | Temperature control (25-40°C), portion-wise addition of brominating agent | High regioselectivity for the 3,5-disubstituted product |

| Reduction of 1-bromo-3-nitro-5-trifluoromethyl-benzene | Choice of reducing agent, reaction temperature and time | High yield of 3-Amino-5-bromobenzotrifluoride, preservation of C-Br and C-CF3 bonds |

| Sandmeyer Reaction | Low temperature (0-5°C), purity of reagents, stoichiometry | High yield of Benzonitrile, 3-bromo-5-(trifluoromethyl)-, minimal side products |

Scale-Up Considerations for Laboratory and Process Chemistry

Transitioning a synthetic route from a laboratory scale to a larger process chemistry scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The synthesis of "Benzonitrile, 3-bromo-5-(trifluoromethyl)-" is no exception.

The bromination step, which often uses strong acids like concentrated sulfuric acid, requires careful management of heat evolution (exothermicity) on a larger scale. Efficient cooling systems and controlled addition rates of reagents are essential to maintain the desired reaction temperature and prevent runaway reactions. The use of halogenated solvents like dichloromethane on a large scale also raises environmental and safety concerns, potentially necessitating the exploration of greener solvent alternatives. google.com

The reduction of the nitro group, particularly if using catalytic hydrogenation, requires specialized high-pressure reactors and careful handling of flammable hydrogen gas. The choice of catalyst and its recovery and reuse are important economic considerations for process scale synthesis. If using reducing agents like hydrazine, its toxicity and handling precautions become major safety concerns. chemicalbook.com

The Sandmeyer reaction, while a powerful tool, has inherent safety risks associated with the instability of diazonium salts, which can be explosive under certain conditions. On a larger scale, the accumulation of unreacted diazonium salt must be strictly avoided. Continuous flow reactors are increasingly being explored as a safer alternative to batch processing for diazotization reactions, as they minimize the volume of the hazardous intermediate at any given time. The management of cyanide waste from the reaction is another critical environmental and safety consideration that requires robust detoxification procedures.

Reactivity Profiles and Mechanistic Investigations of Benzonitrile, 3 Bromo 5 Trifluoromethyl

Reactivity of the Nitrile Group

The nitrile (-C≡N) group in 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the nitrile group, affecting its susceptibility to nucleophilic attack and its participation in concerted reactions.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. This process typically proceeds via nucleophilic attack of water on the nitrile carbon, often activated by acid or base catalysis.

Under basic conditions, such as treatment with aqueous ammonia (B1221849) and hydrogen peroxide, the nitrile group can be partially hydrolyzed to an amide. For instance, the structurally similar 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-benzonitrile has been converted to its corresponding amide, 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-benzamide, in high yield. frontiersin.org This transformation is typically carried out at room temperature and demonstrates the feasibility of selective hydrolysis without affecting other functional groups on the aromatic ring. frontiersin.org

Complete hydrolysis to the corresponding carboxylic acid, 3-bromo-5-(trifluoromethyl)benzoic acid, can be achieved under more forcing acidic or basic conditions, typically involving heating with aqueous acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) followed by acidification.

Table 1: Hydrolysis of Nitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-benzonitrile | Aqueous NH₃, H₂O₂, NMP, 20-25°C | 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-benzamide | 85.4% | frontiersin.org |

| General Nitrile | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | - |

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing a valuable route to benzylamine (B48309) derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with a powerful hydride reagent like LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a general method for the conversion of nitriles to primary amines. This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the amine. For example, the reduction of various substituted benzonitriles to their corresponding benzylamines has been achieved in high yields using this method.

Catalytic hydrogenation offers an alternative, often milder, approach. This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. The choice of catalyst, solvent, and reaction conditions can be crucial to achieving high yields and avoiding side reactions, such as hydrodebromination (the removal of the bromine atom).

Table 2: Reduction of Nitriles to Amines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Trifluoromethyl-4-fluoronitrobenzene | Fe/NH₄Cl, ethanol (B145695), water, reflux | 3-Trifluoromethyl-4-fluoroaniline | High | nih.gov |

| 1-Nitro-3-trifluoromethyl-benzene | H₂, Pd/C, methanol | 3-(Trifluoromethyl)aniline | High |

Nitrile-Addition Reactions and Cycloadditions

The nitrile group can participate in addition reactions with various nucleophiles and can also act as a dipolarophile in cycloaddition reactions. A significant example is the [3+2] cycloaddition with azides to form tetrazoles. wikipedia.orgacs.org

The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide (B81097) is a well-established and widely used transformation in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group. wikipedia.orgunits.it This reaction is often catalyzed by a Lewis acid, such as zinc salts, or can be carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgresearchgate.net The reaction proceeds through a 1,3-dipolar cycloaddition mechanism. wikipedia.orgacs.org For example, a variety of aromatic nitriles have been converted to their corresponding tetrazoles in high yields using sodium azide in the presence of various catalysts. wikipedia.org

Table 3: Synthesis of Tetrazoles from Nitriles

| Nitrile Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(1H-tetrazol-5-yl)benzonitrile | NaN₃, CAES, DMSO, 130 °C | 4,4'-(1,3-phenylene)bis(1H-tetrazole) | 96% | wikipedia.org |

| 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole | NaN₃, Cu(II) supported on Fe₃O₄@SiO₂, DMF, 110 °C | 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole | 93% | wikipedia.org |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of 3-bromo-5-(trifluoromethyl)benzonitrile is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition in catalytic cycles.

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging due to the high energy of the intermediate Meisenheimer complex. However, under forcing conditions or with highly activated substrates, nucleophilic displacement can occur. For instance, reactions with strong nucleophiles like alkoxides or amines at high temperatures might lead to substitution products, although this is often less efficient than cross-coupling methods. The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups meta to the bromine does not provide the typical ortho/para activation required for facile SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The bromine substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used for the formation of biaryl compounds. A variety of palladium catalysts, such as those derived from palladium acetate (B1210297) or palladium chloride complexed with phosphine (B1218219) ligands (e.g., triphenylphosphine, SPhos), are effective for this transformation. researchgate.netnih.gov The choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., toluene, dioxane, DMF) is crucial for optimizing the reaction yield. researchgate.netnih.gov For example, the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid has been shown to proceed in good yields under various conditions. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is a valuable method for the synthesis of substituted alkenes. Typical catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium(0), and common bases include triethylamine (B128534) and potassium carbonate. The reaction often yields the trans-alkene as the major product. The coupling of various aryl bromides with styrene has been extensively studied. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. beilstein-journals.orgwikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine or diisopropylamine. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This method provides a direct route to aryl-substituted alkynes. Copper-free conditions have also been developed. The Sonogashira coupling of aryl bromides with phenylacetylene (B144264) is a representative example of this transformation. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. nih.gov This reaction is known for its high functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organohalide. The Negishi coupling provides an effective method for the formation of carbon-carbon bonds with a wide range of coupling partners.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, K₃PO₄ | Biaryl | researchgate.netnih.govnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene | beilstein-journals.orglibretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, i-Pr₂NH | Arylalkyne | beilstein-journals.orgwikipedia.orgorganic-chemistry.orgresearchgate.net |

| Negishi | Organozinc reagent | Pd(dba)₂, P(o-tol)₃ | - | Substituted Arene | units.itnih.gov |

Formation of Organometallic Intermediates

The presence of a bromine atom on the aromatic ring of 3-bromo-5-(trifluoromethyl)benzonitrile provides a handle for the formation of valuable organometallic intermediates. These intermediates, primarily organomagnesium (Grignard) and organolithium compounds, are powerful nucleophiles used to create new carbon-carbon and carbon-heteroatom bonds.

The most common method for generating the corresponding Grignard reagent, [3-cyano-5-(trifluoromethyl)phenyl]magnesium bromide, involves the direct reaction of the aryl bromide with magnesium metal. youtube.com The magnesium inserts itself between the carbon and bromine atoms, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. youtube.com

Table 1: Formation of Grignard Reagent from 1-bromobutane (B133212) (Illustrative Example)

| Reactant | Reagent | Product |

|---|---|---|

| 1-Bromobutane | Mg (Magnesium metal) | Butylmagnesium bromide |

Alternatively, organolithium intermediates can be formed via lithium-halogen exchange. This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium, at low temperatures. This method is often faster and cleaner than Grignard reagent formation.

It is crucial to consider the stability of these organometallic reagents. Studies on the closely related 3,5-bis(trifluoromethyl)phenyl Grignard reagent have highlighted potential thermal instability and explosive hazards, particularly upon loss of solvent or upon moderate heating. nih.gov This instability is attributed to the strongly electron-withdrawing nature of the trifluoromethyl groups, a property shared by the trifluoromethyl group in the title compound. nih.govtcichemicals.com Therefore, the preparation and handling of such Grignard reagents require careful safety protocols. nih.gov

Reactivity of the Trifluoromethyl Group

Influence on Aromatic Ring Reactivity

The CF₃ group exerts a strong electron-withdrawing effect on the aromatic ring, primarily through induction. tcichemicals.com This effect has several significant consequences:

Deactivation of the Ring: The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). tcichemicals.com

Meta-Directing Effect: For EAS reactions, the CF₃ group is a meta-director. It destabilizes the adjacent ortho and para arenium ion intermediates more than the meta intermediate, thus directing incoming electrophiles to the meta positions.

Activation of Ortho C-H Bonds: The inductive effect acidifies the hydrogen atoms at the positions ortho to the CF₃ group, facilitating their removal by a strong base (ortho-deprotonation). tcichemicals.com This allows for directed ortho-lithiation, a powerful strategy for introducing other functional groups.

Direct Functionalization Approaches

Directly transforming the highly stable trifluoromethyl group is a significant challenge in organic chemistry due to the high dissociation energy of the C-F bonds. citedrive.comresearchgate.net However, recent advances have demonstrated that selective C-F bond functionalization is achievable, providing pathways to novel fluorinated molecules. citedrive.comresearchgate.net These methods often employ radical chemistry, photochemistry, or organometallic catalysis. citedrive.com For instance, research has shown that catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes can be achieved, often assisted by a directing group in the ortho position. researchgate.net While specific examples involving 3-bromo-5-(trifluoromethyl)benzonitrile are not prevalent, these general strategies represent potential, albeit challenging, routes for its derivatization.

Role in Organometallic Chemistry

The trifluoromethyl group's electron-withdrawing character is pivotal in the context of the molecule's organometallic chemistry. As mentioned previously, it significantly impacts the stability of organometallic intermediates derived from the compound. nih.gov The electron pull of the CF₃ group can destabilize the resulting carbanionic center of a Grignard or organolithium reagent, making it more reactive and potentially less thermally stable. nih.govtcichemicals.com This heightened reactivity can be synthetically useful but also necessitates careful control of reaction conditions to prevent decomposition.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in 3-bromo-5-(trifluoromethyl)benzonitrile is dictated by the combined electronic effects of its three substituents: the bromo (-Br), the trifluoromethyl (-CF₃), and the cyano (-CN) groups.

Further Electrophilic Aromatic Substitutions

All three substituents on the ring are deactivating towards electrophilic aromatic substitution and are classified as meta-directors. lumenlearning.combyjus.com The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -Br | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para (but considered a meta-director in this context due to stronger deactivators) |

| -CF₃ | Strongly Inductively Withdrawing | Strongly Deactivating | Meta |

| -CN | Inductively and Resonantly Withdrawing | Strongly Deactivating | Meta |

In 3-bromo-5-(trifluoromethyl)benzonitrile, the available positions for substitution are C2, C4, and C6.

Position C4: This position is meta to the -Br group, ortho to the -CN group, and ortho to the -CF₃ group.

Position C6: This position is ortho to the -CN group, ortho to the -Br group, and meta to the -CF₃ group.

Position C2: This position is ortho to the -Br group, meta to the -CN group, and meta to the -CF₃ group.

Given that all three groups direct meta to themselves, and considering the strong deactivating nature of the -CF₃ and -CN groups, any further electrophilic substitution is expected to be extremely difficult. However, if a reaction were to occur, the least deactivated position would be favored. The position C2 is meta to both the strongest deactivators (-CN and -CF₃). Therefore, electrophilic attack, under harsh conditions, would most likely occur at the C2 position. This is analogous to the bromination of 1-nitro-3-trifluoromethyl-benzene, where the incoming bromine atom adds to the position that is meta to both the nitro and trifluoromethyl groups. chemicalbook.com

Nucleophilic Aromatic Substitutions

The aromatic ring of benzonitrile (B105546), 3-bromo-5-(trifluoromethyl)- is rendered electron-deficient by the powerful electron-withdrawing effects of both the trifluoromethyl (-CF₃) and cyano (-CN) groups. This electronic characteristic makes the compound a suitable substrate for nucleophilic aromatic substitution (SₙAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the bromine atom.

While specific documented examples of nucleophilic aromatic substitution on benzonitrile, 3-bromo-5-(trifluoromethyl)- are not extensively reported in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the fluorine atom in the related compound, 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752), has been shown to undergo substitution by nucleophiles such as 4-methyl-1H-imidazole in the presence of a base. This suggests that the bromine atom in benzonitrile, 3-bromo-5-(trifluoromethyl)-, being a good leaving group, would also be susceptible to displacement by various nucleophiles.

Common nucleophiles that could potentially react with benzonitrile, 3-bromo-5-(trifluoromethyl)- include amines, alkoxides, and thiolates. For example, the synthesis of 3-amino-5-(trifluoromethyl)benzonitrile (B226589) from a bromo-precursor implies the feasibility of amination reactions. chemdad.com Such reactions are typically carried out in the presence of a base to facilitate the removal of the hydrogen halide formed during the reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, which can proceed via a mechanism related to nucleophilic substitution on the metal center, are also a likely pathway for the functionalization of this molecule. Reactions such as the Buchwald-Hartwig amination would be expected to readily couple primary and secondary amines with the aryl bromide.

The general reactivity trend in nucleophilic aromatic substitution often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to the trend observed in Sₙ2 reactions. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com However, in many cases, the leaving group ability (C-X bond strength) also plays a role, and bromine is generally a very effective leaving group. The strong electron-withdrawing nature of the -CN and -CF₃ groups at the meta positions relative to the bromine atom will significantly activate the ring towards nucleophilic attack. masterorganicchemistry.com

A representative, albeit generalized, scheme for the nucleophilic aromatic substitution of benzonitrile, 3-bromo-5-(trifluoromethyl)- is presented below:

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of Benzonitrile, 3-bromo-5-(trifluoromethyl)-

| Nucleophile (Nu⁻) | Expected Product | Potential Reaction Conditions |

| R₂NH (e.g., Piperidine) | 3-(Dialkylamino)-5-(trifluoromethyl)benzonitrile | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat |

| RO⁻ (e.g., CH₃O⁻) | 3-Alkoxy-5-(trifluoromethyl)benzonitrile | NaOR in ROH, Heat |

| RS⁻ (e.g., PhS⁻) | 3-(Alkyl/Arylthio)-5-(trifluoromethyl)benzonitrile | NaSR in a polar aprotic solvent (e.g., DMF) |

| N₃⁻ | 3-Azido-5-(trifluoromethyl)benzonitrile | NaN₃ in DMF or DMSO |

Detailed Mechanistic Studies of Reactions Involving Benzonitrile, 3-bromo-5-(trifluoromethyl)-

A thorough understanding of the reaction mechanisms involving benzonitrile, 3-bromo-5-(trifluoromethyl)- is crucial for optimizing reaction conditions and predicting product outcomes. The following sections explore the kinetic investigations, intermediate characterization, and theoretical studies related to its reactivity.

Kinetic Investigations and Reaction Pathway Elucidation

The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is known to accelerate SₙAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Studies on similar systems, such as the reaction of substituted N-methylpyridinium ions with piperidine, have shown that the activation parameters, particularly the entropy of activation (ΔS‡), can be quite variable and are influenced by differential solvation of the reactants and the transition state. nih.gov For the reactions of benzonitrile, 3-bromo-5-(trifluoromethyl)-, a negative entropy of activation would be expected, consistent with the association of two species in the rate-determining step.

The reaction pathway for nucleophilic aromatic substitution on this substrate is believed to proceed via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This involves the initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily lost in this step. The subsequent step involves the departure of the bromide ion, which restores the aromaticity of the ring and yields the final substitution product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step. masterorganicchemistry.com

Intermediate Characterization and Transition State Analysis

The key intermediate in the nucleophilic aromatic substitution of benzonitrile, 3-bromo-5-(trifluoromethyl)- is the Meisenheimer complex. masterorganicchemistry.comlibretexts.org While the direct spectroscopic observation and isolation of the Meisenheimer complex for this specific substrate have not been reported, its structure can be confidently predicted. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano and trifluoromethyl groups.

The resonance structures of the Meisenheimer complex formed from the attack of a generic nucleophile (Nu⁻) on benzonitrile, 3-bromo-5-(trifluoromethyl)- are depicted below. The structures illustrate the delocalization of the negative charge onto the carbon atoms ortho and para to the site of nucleophilic attack, as well as onto the cyano group.

Computational studies on analogous systems can provide insights into the structure and stability of the transition state leading to the Meisenheimer complex. The transition state would resemble the structure of the Meisenheimer complex, with a partially formed bond between the nucleophile and the ring carbon and a partially broken carbon-bromine bond. The stability of this transition state, and thus the reaction rate, is significantly influenced by the ability of the substituents to stabilize the developing negative charge.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Studies

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. It posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs chemical reactions. google.com MEDT analyses, often employing Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms by examining the changes in electron density along the reaction pathway.

While no specific MEDT studies on benzonitrile, 3-bromo-5-(trifluoromethyl)- have been found, the application of this theory to its reactions would be highly informative. An MEDT analysis of the nucleophilic aromatic substitution on this molecule would likely focus on the following aspects:

Electron Density Distribution: Analysis of the ground-state electron density of the reactants would quantify the electrophilic character of the carbon atom attached to the bromine and the nucleophilic character of the attacking species.

Conceptual DFT Reactivity Indices: Calculation of global and local reactivity indices, such as the electrophilicity and nucleophilicity indices, would provide a quantitative measure of the expected reactivity.

Bonding Evolution Theory (BET): This analysis would track the changes in the electronic structure along the reaction coordinate, providing a detailed picture of bond formation and cleavage. It would allow for a precise characterization of the transition state and a determination of the synchronicity of the bond-forming and bond-breaking processes.

By applying MEDT, it would be possible to gain a more profound understanding of the factors controlling the reactivity of benzonitrile, 3-bromo-5-(trifluoromethyl)- and to rationalize the observed experimental outcomes.

Theoretical and Computational Chemistry Studies of Benzonitrile, 3 Bromo 5 Trifluoromethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic wavefunction.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the electronic structure and properties of medium-sized organic molecules. A typical DFT study of 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p).

Such calculations would yield key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. The strong electron-withdrawing nature of the -CN and -CF₃ groups is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzonitrile (B105546), likely resulting in a large energy gap and high stability. The molecular dipole moment can also be calculated, which is expected to be significant due to the asymmetrical arrangement of the highly electronegative F, N, and Br atoms.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results, especially for systems where electron correlation is important. nih.gov

Applying these high-level methods could refine the geometric and electronic parameters obtained from DFT. They are particularly useful for benchmarking DFT results and for calculating properties where DFT may be less reliable. For a molecule like 3-bromo-5-(trifluoromethyl)benzonitrile, ab initio calculations would provide a highly accurate reference for its electronic ground state and the energies of its molecular orbitals.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the energy associated with different spatial orientations are key to a molecule's function.

Computational methods are used to find the molecule's most stable three-dimensional structure, known as the optimized geometry or energetic minimum. This is achieved by calculating forces on each atom and adjusting their positions until the total energy of the molecule is minimized.

For 3-bromo-5-(trifluoromethyl)benzonitrile, the geometry optimization would start with the planar benzene (B151609) ring. The substituents (-Br, -CF₃, -CN) would cause minor distortions in the ring's bond lengths and angles from a perfect hexagon. The C-Br, C-C(N), and C-C(F₃) bond lengths, as well as the bond angles within and outside the ring, would be determined. The table below presents hypothetical, yet realistic, optimized geometric parameters for the title compound based on calculations of similar structures.

Interactive Table: Predicted Geometric Parameters for 3-bromo-5-(trifluoromethyl)benzonitrile

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (ring) | Br | - | ~1.90 Å |

| Bond Length | C (ring) | C (of CN) | - | ~1.45 Å |

| Bond Length | C (of CN) | N | - | ~1.16 Å |

| Bond Length | C (ring) | C (of CF₃) | - | ~1.51 Å |

| Bond Length | C (of CF₃) | F | - | ~1.34 Å |

| Bond Angle | C (ring) | C (ring) | Br | ~120° |

| Bond Angle | C (ring) | C (ring) | C (of CN) | ~120° |

| Dihedral Angle | C-C-C-C (ring) | - | - | ~0° |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule and their corresponding energies. For 3-bromo-5-(trifluoromethyl)benzonitrile, the most significant conformational freedom is the rotation of the trifluoromethyl group around the C-C bond connecting it to the benzene ring.

Computational methods can map the potential energy surface for this rotation. It is well-established that the barrier to rotation for a CF₃ group on a benzene ring is typically low. The calculation would reveal the energetic minima (most stable conformations) and the transition states (energy maxima) between them. Studies on related molecules show that the CF₃ group can act as a conformational stabilizer. acs.org The energy barrier for this rotation is an important parameter that influences the molecule's dynamic behavior and its interactions with its environment. This analysis is often performed by systematically rotating the dihedral angle of the substituent and calculating the energy at each step.

Electronic Structure Analysis

Beyond orbital energies, a deeper understanding of electron distribution is gained through further analysis. Techniques like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis are standard.

An NBO analysis would quantify the charge distribution by calculating the partial atomic charges on each atom. This would confirm the high positive charge on the carbon of the CF₃ group and the carbon of the nitrile group, and the negative charges on the fluorine and nitrogen atoms.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the surface of the molecule. For 3-bromo-5-(trifluoromethyl)benzonitrile, the MEP would show regions of negative potential (in red) localized around the nitrogen atom of the cyano group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (in blue) would likely be found around the hydrogen atoms of the benzene ring, highlighting areas for potential nucleophilic interaction.

Frontier Molecular Orbitals (HOMO, LUMO)

A study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energies of the HOMO and LUMO, and their energy gap, provide insights into the molecule's ability to donate or accept electrons, its kinetic stability, and its behavior in chemical reactions.

However, no published studies were found that report the calculated HOMO and LUMO energies for Benzonitrile, 3-bromo-5-(trifluoromethyl)-. Therefore, a data table of these values cannot be provided.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map identifies regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Despite the utility of this analysis, no specific research detailing the calculated electrostatic potential surface of Benzonitrile, 3-bromo-5-(trifluoromethyl)- has been found.

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the distribution of electronic charge among the atoms within a molecule. ambeed.com These analyses provide theoretical atomic charges that are instrumental in understanding the molecule's polarity, bonding characteristics, and reactivity. ambeed.com NBO analysis, in particular, offers a detailed picture of the bonding and anti-bonding interactions within the molecule.

Regrettably, no studies containing Mulliken or NBO analysis data for Benzonitrile, 3-bromo-5-(trifluoromethyl)- are available in the public domain.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently employed to predict and help interpret various types of molecular spectra.

Computational NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are a powerful tool for confirming molecular structures and assigning experimental spectra.

No computational studies reporting the predicted NMR chemical shifts for Benzonitrile, 3-bromo-5-(trifluoromethyl)- could be located.

Vibrational Frequencies and Intensities (IR, Raman)

Computational modeling of infrared (IR) and Raman spectra provides theoretical vibrational frequencies and intensities that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. While studies on related molecules like 3-bromo-5-fluorobenzonitrile (B1333829) have utilized these methods, no such data has been published for Benzonitrile, 3-bromo-5-(trifluoromethyl)-. core.ac.uk

Computational Thermodynamics and Kinetics

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations can also be applied to study the kinetics of chemical reactions involving the molecule, including activation energies and reaction pathways.

There are currently no available computational studies on the thermodynamic or kinetic properties of Benzonitrile, 3-bromo-5-(trifluoromethyl)-.

Prediction of Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic properties of a molecule are fundamental to understanding its stability and equilibrium in chemical reactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly used to predict these properties with a high degree of accuracy.

Enthalpy (ΔH) , a measure of the total energy of a system, can be calculated by determining the electronic energy of the optimized molecular structure and adding thermal corrections. These corrections account for the vibrational, rotational, and translational energy of the molecule at a given temperature.

Gibbs Free Energy (ΔG) is the ultimate predictor of a reaction's spontaneity and is derived from enthalpy and entropy using the equation: ΔG = ΔH - TΔS (where T is the temperature). A negative ΔG indicates a spontaneous process.

For 3-bromo-5-(trifluoromethyl)benzonitrile, these calculations would reveal its inherent stability. A hypothetical data table for such predictions is presented below. The values are illustrative and would be the outcome of calculations using a specified level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Table 1: Hypothetical Predicted Thermodynamic Properties of 3-bromo-5-(trifluoromethyl)benzonitrile

| Thermodynamic Property | Predicted Value (Illustrative) | Units |

| Enthalpy of Formation (ΔHf) | Value | kJ/mol |

| Standard Entropy (S°) | Value | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf) | Value | kJ/mol |

Note: The values in this table are for illustrative purposes only and represent the type of data that would be generated from quantum chemical calculations.

Calculation of Activation Energies and Reaction Rates

Theoretical chemistry is also instrumental in exploring the kinetics of chemical reactions involving 3-bromo-5-(trifluoromethyl)benzonitrile. This involves identifying the transition state—the highest energy point along the reaction pathway—that connects reactants to products.

Activation Energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computationally, this is the energy difference between the transition state and the reactants. By mapping the potential energy surface of a reaction, chemists can pinpoint the structure of the transition state and calculate the activation energy. For instance, in a nucleophilic aromatic substitution reaction involving 3-bromo-5-(trifluoromethyl)benzonitrile, calculations would determine the energy required to displace the bromide ion.

Reaction Rates can be estimated using the activation energy through the Arrhenius equation or more sophisticated methods like Transition State Theory (TST). TST provides a framework for calculating the rate constant based on the properties of the reactants and the transition state.

A hypothetical study on the hydrolysis of the nitrile group in 3-bromo-5-(trifluoromethyl)benzonitrile would yield the data presented in the following illustrative table.

Table 2: Hypothetical Calculated Kinetic Parameters for a Reaction of 3-bromo-5-(trifluoromethyl)benzonitrile

| Reaction Parameter | Predicted Value (Illustrative) | Units |

| Activation Energy (Ea) | Value | kJ/mol |

| Pre-exponential Factor (A) | Value | s-1 |

| Rate Constant (k) at 298 K | Value | s-1 |

Note: The values in this table are for illustrative purposes only and represent the type of data that would be generated from kinetic calculations.

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are employed to understand the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For 3-bromo-5-(trifluoromethyl)benzonitrile, MD simulations could be used to study:

Solvation: How the molecule interacts with and orients itself in different solvents.

Conformational Analysis: While the benzene ring is rigid, simulations can explore the rotation of the trifluoromethyl group.

Aggregate Behavior: In concentrated solutions or in the solid state, MD can predict how multiple molecules of 3-bromo-5-(trifluoromethyl)benzonitrile would pack and interact with each other. This is particularly relevant for understanding crystal structures and material properties.

An MD simulation would generate a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory could provide insights into intermolecular interactions, such as stacking or halogen bonding, which are crucial for the design of materials like liquid crystals or organic semiconductors.

Derivatization and Applications of Benzonitrile, 3 Bromo 5 Trifluoromethyl As a Chemical Building Block

Synthesis of Novel Benzonitrile (B105546) Derivatives

The strategic positioning of the bromo, cyano, and trifluoromethyl groups on the benzonitrile scaffold allows for a wide range of derivatization reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Key synthetic transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. This method is used to introduce various aryl or vinyl substituents at the bromine position, significantly expanding the molecular complexity. nih.govuzh.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing substituted anilines, which are precursors to many complex molecules. The reaction is tolerant of a wide range of functional groups and can be used with primary and secondary amines. organic-chemistry.org

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into other functionalities. For instance, it can be hydrolyzed under basic conditions, such as with aqueous hydrogen peroxide and ammonia (B1221849), to form an amide group. google.com

These derivatization strategies allow for the systematic modification of the core structure, leading to a diverse library of novel benzonitrile derivatives.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagent/Catalyst System | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄) | Biaryl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., t-BuONa) | Aryl Amine |

| Hydrolysis | H₂O₂, NH₃ (aq) | Amide |

Incorporation into Complex Organic Architectures

The reactivity of Benzonitrile, 3-bromo-5-(trifluoromethyl)- makes it an ideal starting material for constructing larger, more complex organic molecules, including heterocyclic systems and advanced materials.

This building block is instrumental in the synthesis of various heterocyclic compounds, which are core structures in many areas of chemical research.

Imidazoles: The compound can be used to synthesize substituted imidazoles. For example, related structures like 1-bromo-3-nitro-5-trifluoromethyl-benzene undergo coupling with 4-methyl-1H-imidazole in the presence of a copper(I) catalyst to form the corresponding N-arylated imidazole. google.com The resulting nitro group can then be reduced to an amine, providing a versatile intermediate for further functionalization.

Quinazolines: Quinazolines and their derivatives are an important class of heterocycles. frontiersin.org General synthetic routes often involve the reaction of anthranilic acid derivatives with various reagents. oaji.net Benzonitrile, 3-bromo-5-(trifluoromethyl)- can serve as a precursor to the necessary substituted anthranilic acids or their equivalents through transformations of the nitrile group. Multi-component reactions are also a modern approach to synthesizing highly substituted quinazolines. openmedicinalchemistryjournal.comnih.gov

Triazoles and other N-heterocycles: The nitrile group itself can participate in cyclization reactions. For example, rhodium-catalyzed transannulation reactions between 1,2,3-triazoles and nitriles can produce substituted imidazoles, demonstrating an advanced strategy where the benzonitrile acts as a reaction partner to form the heterocyclic ring. acs.orgacs.org

In materials science, Benzonitrile, 3-bromo-5-(trifluoromethyl)- is a precursor for advanced organic materials, particularly those with applications in electronics and photonics. The ability to undergo iterative cross-coupling reactions allows for the synthesis of π-conjugated oligomers and polymers.

Research has demonstrated the use of Buchwald-Hartwig amination to synthesize highly fluorescent, star-shaped organic semiconductors. nih.gov In such architectures, an aryl halide is coupled with various amine-containing cores to build extended conjugated systems. The 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) unit can be incorporated into these systems, where the strong electron-withdrawing trifluoromethyl and nitrile groups can tune the electronic properties (e.g., HOMO/LUMO levels) of the final material. These properties are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group often imparts increased thermal stability and solubility to the resulting materials.

Table 2: Potential Material Precursors from Benzonitrile, 3-bromo-5-(trifluoromethyl)-

| Reaction Type | Coupling Partner | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aromatic Diboronic Ester | Conjugated Polymer | Organic Electronics |

| Buchwald-Hartwig Amination | Triarylamine | Star-shaped Molecule | Organic Light-Emitting Diodes |

| Heck Coupling | Divinyl Aromatic | Stilbene-based Oligomer | Photonic Materials |

Advanced Functionalization Strategies for New Chemical Entities

Beyond standard cross-coupling, advanced synthetic methodologies are employed to functionalize Benzonitrile, 3-bromo-5-(trifluoromethyl)- for the creation of new chemical entities.

Multi-Component Reactions (MCRs): MCRs are used for the efficient synthesis of complex molecules like quinazolines in a single step from multiple starting materials. openmedicinalchemistryjournal.comnih.gov The benzonitrile derivative can be envisioned as a component in such reactions after suitable modification.

Rhodium-Catalyzed Transannulation: As mentioned previously, the reaction of nitriles with other heterocycles, such as triazoles, to form new heterocyclic systems like imidazoles represents a sophisticated functionalization strategy that directly involves the nitrile group in ring formation. acs.orgacs.org

These advanced methods provide access to novel and complex molecular scaffolds that would be difficult to obtain through traditional, stepwise synthesis.

Applications in Agrochemical Research (focus on synthetic methodologies and chemical structure, not efficacy/safety)

In agrochemical research, halogenated and trifluoromethyl-containing aromatic compounds are critical intermediates for the synthesis of new active ingredients. google.com Benzonitrile, 3-bromo-5-(trifluoromethyl)- serves as a valuable scaffold due to its combination of functional groups.

The synthetic methodologies focus on using the bromine atom as an anchor point for introducing other molecular fragments through cross-coupling reactions. This allows for the construction of a library of candidate compounds with varied substituents. The trifluoromethyl group is a common feature in many modern agrochemicals, often enhancing the metabolic stability and potency of the molecule. The nitrile group can also be a key pharmacophore or be converted into other functional groups necessary for activity. The synthesis of pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group highlights the importance of this substitution pattern in creating biologically active compounds. mdpi.com

Table 3: Synthetic Transformations for Agrochemical Scaffolds

| Starting Scaffold | Reaction | Added Moiety | Resulting Structural Class |

|---|---|---|---|

| Benzonitrile, 3-bromo-5-(trifluoromethyl)- | Suzuki-Miyaura Coupling | Pyrazole-boronic acid | Phenyl-pyrazole |

| Benzonitrile, 3-bromo-5-(trifluoromethyl)- | Buchwald-Hartwig Amination | Substituted Aniline (B41778) | Diphenylamine |

| Benzonitrile, 3-bromo-5-(trifluoromethyl)- | Sonogashira Coupling | Terminal Alkyne | Phenyl-alkyne |

Utilization in Dye and Pigment Chemistry Research

The structural features of Benzonitrile, 3-bromo-5-(trifluoromethyl)- make it a suitable building block for the synthesis of organic dyes and pigments. The design of modern dyes often relies on creating a "push-pull" electronic system within the molecule. This consists of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge.

The benzonitrile derivative itself is strongly electron-deficient due to the nitrile and trifluoromethyl groups, making it an excellent "pull" component. Using synthetic methods like the Buchwald-Hartwig amination, an electron-donating group, such as a substituted aniline or carbazole, can be attached at the bromine position. This creates a classic push-pull chromophore. The resulting molecule would be expected to exhibit significant intramolecular charge transfer upon photoexcitation, a key characteristic of many dyes. By varying the electron-donating group or extending the conjugation, the absorption and emission properties of the dye can be finely tuned across the visible spectrum.

Future Research Directions and Emerging Opportunities for Benzonitrile, 3 Bromo 5 Trifluoromethyl

Exploration of Novel Catalytic Transformations

The bromine and nitrile functionalities of 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) serve as handles for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic methods to further functionalize this molecule, leading to a wider range of derivatives with potential applications in various fields of chemical science.

Key areas for exploration include:

Cross-Coupling Reactions: The bromo substituent is an excellent electrophile for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. organic-chemistry.org While Suzuki and similar couplings are known, future work could explore less common or more challenging coupling partners. This includes the direct C-H activation of coupling partners, which would offer a more atom-economical approach.

C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring, guided by the existing substituents, presents a powerful strategy for late-stage modification. Research into regioselective C-H amination, borylation, or arylation could provide direct access to novel derivatives.

Nitrile Group Manipulations: The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. numberanalytics.comlibretexts.org Novel catalytic methods for the selective transformation of the nitrile group in the presence of the bromo and trifluoromethyl functionalities would be highly valuable. This could include catalytic hydration to the corresponding amide or reduction to the amine under mild conditions.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could open up new reaction pathways for 3-bromo-5-(trifluoromethyl)benzonitrile. organic-chemistry.org This could involve novel cross-coupling reactions, trifluoromethylation of other substrates using this molecule as a starting material, or the generation of radical intermediates for subsequent reactions.

Table 1: Potential Novel Catalytic Transformations for Benzonitrile (B105546), 3-bromo-5-(trifluoromethyl)-

| Transformation Type | Potential Catalyst System | Potential Product Class | Significance |

| Direct C-H Arylation | Pd(OAc)₂ / Ligand | Biphenyl derivatives | Atom-economical synthesis of complex scaffolds |

| Photoredox-mediated Amination | Ru(bpy)₃Cl₂ / Amine source | Anilines | Access to key pharmaceutical intermediates |

| Catalytic Nitrile Hydration | Metal-N-heterocyclic carbene complex | Amides | Mild and selective route to amides |

| Decarbonylative Cyanation | Nickel / Ligand | Substituted Benzonitriles | Alternative cyanation strategies |

Development of Greener Synthetic Routes and Sustainable Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more environmentally friendly and sustainable methods for the synthesis and functionalization of 3-bromo-5-(trifluoromethyl)benzonitrile.

Promising avenues for research include:

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for reactions involving potentially hazardous reagents or intermediates. Developing flow-based syntheses of and with 3-bromo-5-(trifluoromethyl)benzonitrile could lead to safer and more efficient manufacturing processes.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents is a key aspect of green chemistry. Research into performing reactions with 3-bromo-5-(trifluoromethyl)benzonitrile in these alternative media is a promising area. A recent study demonstrated a photocatalytic trifluoromethylation/cyclization reaction in ethanol (B145695), a renewable green solvent. acs.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that allow for easy recovery and reuse would significantly improve the sustainability of synthetic processes involving this compound.

Energy Efficiency: Exploring the use of alternative energy sources such as microwave irradiation or ultrasonication to drive reactions can lead to reduced reaction times and lower energy consumption.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the properties of molecules. The application of advanced computational modeling to 3-bromo-5-(trifluoromethyl)benzonitrile can accelerate the discovery of new reactions and applications.

Future research in this area could involve:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of known and novel reactions involving 3-bromo-5-(trifluoromethyl)benzonitrile. nih.gov This can provide insights into the role of catalysts, the nature of intermediates, and the factors controlling regioselectivity and stereoselectivity.